molecular formula C7H16N2O B1275175 1-(2-Aminoethyl)piperidin-3-ol CAS No. 847499-95-0

1-(2-Aminoethyl)piperidin-3-ol

Cat. No. B1275175
M. Wt: 144.21 g/mol
InChI Key: BJPWBQHXJAUDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)piperidin-3-ol is a compound that falls within the category of piperidine alkaloids, which are characterized by the presence of a piperidine ring—a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features an aminoethyl group at the first position and a hydroxyl group at the third position of the piperidine ring, making it a 1,3-amino alcohol unit. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine alkaloids, including those with 1,2- and 1,3-amino alcohol units, has been developed from l-pipecolinic acid. A key step in this synthesis involves a regio- and stereoselective oxymercuration–demercuration reaction, which is directed by protecting groups . Another approach for synthesizing 2-(1-aminoalkyl)piperidines is described using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material. This method involves a series of reactions including reduction, hydrogenolysis, and diastereoselective reduction to yield substituted diamino alcohols .

Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)piperidin-3-ol is not directly discussed in the provided papers. However, the structure of related piperidine compounds has been characterized using techniques such as NMR spectroscopy. For example, the three-dimensional structures of various substituted piperidines have been studied to understand the orientation of substituents within the piperidine ring .

Chemical Reactions Analysis

The reactivity of piperidine analogs with different substituents has been explored in various chemical reactions. For instance, heterocyclic building blocks with an ethylene spacer and amine functionality, such as 1-(2-Aminoethyl)piperidine, have been reacted with tetracyanoquinodimethane (TCNQ) to yield disubstituted compounds. These reactions have led to the formation of interesting crystal structures and have shown strong fluorescence and thermal stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminoethyl)piperidin-3-ol are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the synthesis of a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was achieved with a yield of 40% at room temperature, indicating the potential stability of such compounds under mild conditions . Additionally, the introduction of various substituents on the piperidine ring can lead to changes in selectivity and potency when the compounds are used as inhibitors, as seen in the development of dipeptidyl peptidase II inhibitors .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Safety And Hazards

The compound has been classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

Future Directions

Piperidines, including “1-(2-Aminoethyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-aminoethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWBQHXJAUDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405715
Record name 1-(2-aminoethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)piperidin-3-ol

CAS RN

847499-95-0
Record name 1-(2-aminoethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)piperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiAlH4 (2.44 g, 64.2 mmol) was added to dry THF (20 mL) at 0° C. in a three-neck round bottom flask under N2. The solution was stirred for 15 min. before the 3-hydroxypiperidin-1-yl-acetonitrile (3 g, 21.4 mmol), diluted in dry THF (5 mL), was added slowly via syringe. The reaction mixture was then refluxed 5 h before allowing the solution to cool to RT. Excess of LiAlH4 was destroyed by dropwise addition of 2.4 mL of H2O, 2.4 mL of NaOH (15%) and finally EtOAc was added dropwise until no effervesence was observed. The formed granular precipitate (lithium hydroxide and aluminium hydroxide) was filtered off and washed several times with CH2Cl2 and EtOAc. The organic layer was dried (MgSO4) and the solvent was removed in vacuo to yield a thick yellowish oil. The title-compound was purified by kugelrohr distillation (172° C., 0.05 mbar) and obtained as a straw coloured oil (1.95 g, 63%). δH (250 MHz;
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminoethyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)piperidin-3-ol
Reactant of Route 6
1-(2-Aminoethyl)piperidin-3-ol

Citations

For This Compound
3
Citations
K Pors, JA Plumb, R Brown… - Journal of medicinal …, 2005 - ACS Publications
A novel series of 1,4-disubstituted aminoanthraquinones were prepared by ipso-displacement of 1,4-difluoro-5,8-dihydroxyanthraquinones by hydroxylated piperidinyl- or …
Number of citations: 20 pubs.acs.org
MA Casely-Hayford - 2004 - search.proquest.com
Azinomycins A 1 and B 2 isolated from the culture broths of Streptomyces griseofuscus S42227, exhibit potent in vitro cytotoxic activity and significant in vivo antitumour activity. The …
Number of citations: 3 search.proquest.com
K Pors, SD Shnyder, PH Teesdale-Spittle… - Journal of medicinal …, 2006 - ACS Publications
A novel series of 1,4-disubstituted chloroethylaminoanthraquinones, containing alkylating chloroethylamino functionalities as part of a rigid piperidinyl or pyrrolidinyl ring-system, have …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.